molecular formula C20H26N4O4S2 B11313568 {5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}(thiomorpholin-4-yl)methanone

{5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}(thiomorpholin-4-yl)methanone

Cat. No.: B11313568
M. Wt: 450.6 g/mol
InChI Key: GKPXUIKPANGZBF-UHFFFAOYSA-N
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Description

{5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}(thiomorpholin-4-yl)methanone is a complex organic compound that features a combination of various functional groups, including a methoxy group, a piperidinylsulfonyl group, a pyrazolyl group, and a thiomorpholinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}(thiomorpholin-4-yl)methanone typically involves multi-step organic synthesis. The process may start with the preparation of the core pyrazole structure, followed by the introduction of the methoxy and piperidinylsulfonyl groups through various substitution reactions. The thiomorpholinyl group is then introduced in the final steps. Common reagents used in these reactions include organometallic reagents, sulfonyl chlorides, and thiomorpholine derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

{5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}(thiomorpholin-4-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the sulfonyl group would yield a sulfide derivative .

Scientific Research Applications

Chemistry

In chemistry, {5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}(thiomorpholin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, although further research is needed to fully understand its pharmacological properties .

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique combination of functional groups makes it a valuable starting material for various industrial processes .

Mechanism of Action

The mechanism of action of {5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}(thiomorpholin-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups allow it to form specific interactions with these targets, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, piperidine derivatives, and sulfonyl-containing compounds. Examples include:

Uniqueness

The uniqueness of {5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}(thiomorpholin-4-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C20H26N4O4S2

Molecular Weight

450.6 g/mol

IUPAC Name

[3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-1H-pyrazol-5-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C20H26N4O4S2/c1-28-18-6-5-15(13-19(18)30(26,27)24-7-3-2-4-8-24)16-14-17(22-21-16)20(25)23-9-11-29-12-10-23/h5-6,13-14H,2-4,7-12H2,1H3,(H,21,22)

InChI Key

GKPXUIKPANGZBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N3CCSCC3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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